Product packaging for 7-Bromo-4,6-dichloroquinazoline(Cat. No.:CAS No. 1260847-61-7)

7-Bromo-4,6-dichloroquinazoline

Cat. No.: B573173
CAS No.: 1260847-61-7
M. Wt: 277.93
InChI Key: NWCDKWJWCZLWQJ-UHFFFAOYSA-N
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Description

7-Bromo-4,6-dichloroquinazoline (CAS 1260847-61-7) is a multifunctional halogenated quinazoline derivative serving as a key synthetic intermediate in medicinal chemistry and organic synthesis . The distinct reactivity of the bromo and chloro substituents at different positions on the quinazoline core allows for sequential, regioselective functionalization, making it a valuable scaffold for constructing diverse compound libraries . Quinazoline-based compounds are prominent in drug discovery due to their broad range of biological activities . This scaffold is a privileged structure in the development of novel therapeutic agents, including selective enzyme inhibitors and receptor antagonists . Researchers utilize this intermediate to explore compounds for potential application in areas such as oncology and inflammation . Please handle with care and consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrCl2N2 B573173 7-Bromo-4,6-dichloroquinazoline CAS No. 1260847-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4,6-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-5-2-7-4(1-6(5)10)8(11)13-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCDKWJWCZLWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857507
Record name 7-Bromo-4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260847-61-7
Record name 7-Bromo-4,6-dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 7-Bromo-4,6-dichloroquinazoline

The primary synthetic routes involve either building the heterocyclic system from the ground up (de novo synthesis) or chemically converting a pre-existing quinazolinone core into the desired dichloro-derivative.

De novo synthesis focuses on constructing the bicyclic quinazoline (B50416) ring system from appropriately substituted benzene-based precursors. This approach ensures the correct placement of substituents on the aromatic ring before the heterocycle is formed.

A key strategy for forming the quinazoline ring is through cyclocondensation reactions. This method typically involves reacting a substituted benzoic acid derivative with a source of the remaining nitrogen and carbon atoms of the pyrimidine (B1678525) ring. A notable example is the synthesis of the direct precursor, 7-bromo-6-chloro-4(3H)-quinazolinone, from 2,4-dibromo-5-chlorobenzoic acid. google.com

In this one-step process, 2,4-dibromo-5-chlorobenzoic acid is reacted with formamidine (B1211174) acetate (B1210297) in the presence of catalysts and a base. google.com The formamidine acetate serves as the source for the N1 and C2 atoms of the quinazoline ring. The reaction proceeds via a condensation and subsequent intramolecular cyclization to yield the quinazolinone. google.com

ReactantReagents/ConditionsProductYield
2,4-dibromo-5-chlorobenzoic acidFormamidine acetate, Cuprous Bromide, Sodium Iodide, Sodium Hydroxide, Acetonitrile (B52724), Reflux (12-20h)7-bromo-6-chloro-4(3H)-quinazolinoneHigh

Table 1: Cyclocondensation Synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone. google.com

An alternative de novo approach involves the specific halogenation of precursors before the cyclization step. This ensures that the bromine and chlorine atoms are correctly positioned on the aromatic ring of the final product. The synthesis often begins with a simpler, substituted aniline (B41778) or anthranilic acid, which then undergoes electrophilic halogenation.

For instance, a general and widely used procedure is the bromination of an anthranilic acid derivative. While not forming the title compound directly, this illustrates the principle of introducing halogens at specific positions on the precursor. The reaction of anthranilic acid with N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile allows for the regioselective installation of a bromine atom onto the aromatic ring. This halogenated precursor can then be carried forward to form the quinazoline ring system through cyclocondensation.

The most direct route to this compound involves the chemical modification of its quinazolinone analog, 7-bromo-6-chloro-4(3H)-quinazolinone. fcad.comcaming.com This quinazolinone exists in tautomeric equilibrium with 7-bromo-6-chloroquinazolin-4-ol. The conversion of the C4-keto (or hydroxyl) group to a chloro group is a critical step, typically achieved using potent chlorinating agents.

Phosphoryl chloride (POCl₃) is a widely used and effective reagent for the conversion of quinazolinones to their corresponding 4-chloroquinazoline (B184009) derivatives. researchgate.net The reaction involves heating the quinazolinone substrate, in this case, 7-bromo-6-chloro-4(3H)-quinazolinone, in neat phosphoryl chloride or with a high-boiling solvent. The hydroxyl group of the quinazolinone tautomer acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by the elimination of dichlorophosphoric acid and subsequent chloride attack at the C4 position to yield the final this compound product. This method is a standard procedure for achieving such transformations in heterocyclic chemistry. researchgate.net

ReactantReagentProduct
7-bromo-6-chloro-4(3H)-quinazolinonePhosphoryl Chloride (POCl₃)This compound

Table 2: Chlorination using Phosphoryl Chloride.

Thionyl chloride (SOCl₂) is another powerful chlorinating agent used for converting quinazolinones to 4-chloroquinazolines. The mechanism is analogous to that of phosphoryl chloride. The reaction of the tautomeric 7-bromo-6-chloroquinazolin-4-ol with thionyl chloride results in the formation of a chlorosulfite intermediate, which then readily undergoes nucleophilic substitution by a chloride ion at the C4 position. researchgate.net This process is often performed under reflux conditions and effectively replaces the hydroxyl group with a chlorine atom, affording this compound. researchgate.net

ReactantReagentProduct
7-bromo-6-chloro-4(3H)-quinazolinoneThionyl Chloride (SOCl₂)This compound

Table 3: Chlorination using Thionyl Chloride.

Conversion from Related Quinazolinone Derivatives

Advanced Synthetic Approaches Utilizing this compound

Modern synthetic strategies have enabled the precise and efficient modification of this compound. These methods are broadly categorized into nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, which allow for the selective introduction of various functional groups at specific positions on the quinazoline ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for modifying halogenated heterocycles. In the context of this compound, the chlorine atom at the C4-position is particularly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms.

Amination at the C4-Position

The substitution of the C4-chloro group with various amines is a well-established and highly regioselective transformation. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of numerous biologically active compounds, as the 4-aminoquinazoline moiety is a recognized privileged structure in medicinal chemistry. nih.govresearchgate.net The reaction typically proceeds under mild conditions and is compatible with a wide range of primary and secondary amines, including anilines, benzylamines, and aliphatic amines. nih.govnih.gov

The inherent regioselectivity for the C4-position over the C6-position is attributed to the electronic properties of the quinazoline ring. Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and thus more susceptible to nucleophilic attack. nih.govresearchgate.net This electronic preference leads to the selective formation of 4-amino-7-bromo-6-chloroquinazoline derivatives.

Amine TypeReaction ConditionsOutcome
Primary Aliphatic AminesMild conditionsHigh yields of 4-aminoquinazolines nih.gov
Secondary Aliphatic AminesMild conditionsHigh yields of 4-aminoquinazolines nih.gov
AnilinesBase-free, microwave-mediatedGood yields of 4-anilinoquinazolines nih.gov
BenzylaminesVarious conditionsRegioselective substitution at C4 nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, these reactions provide a powerful toolkit for introducing aryl, heteroaryl, and alkynyl groups at the halogenated positions. The differential reactivity of the C-Br and C-Cl bonds often allows for selective coupling reactions.

Suzuki-Miyaura Coupling for Arylation/Heteroarylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgtcichemicals.com This reaction is widely used to introduce aryl or heteroaryl substituents onto the quinazoline core. nih.gov

In the case of polyhalogenated substrates like this compound, the site-selectivity of the Suzuki-Miyaura coupling is influenced by factors such as the nature of the halide, the palladium catalyst and ligands, and the reaction conditions. rsc.org Generally, the reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. This inherent reactivity difference can be exploited to achieve selective arylation at the more reactive C-Br bond at the C7-position, while leaving the C-Cl bonds at C4 and C6 intact. However, the electronic activation of the C4 position can sometimes lead to coupling at this site, even with a less reactive chloride. rsc.org

Reactant 1Reactant 2Catalyst SystemConditionsProduct
This compoundArylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 100°C7-Aryl-4,6-dichloroquinazoline scispace.com
This compoundHeteroarylboronic acidPd(dppf)Cl₂, baseDME/H₂O, 85°C7-Heteroaryl-4,6-dichloroquinazoline rsc.orgscispace.com
Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of arylalkynes and has been applied to introduce alkynyl moieties onto the quinazoline scaffold. beilstein-journals.orgnih.gov The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org

Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound is dictated by the relative reactivity of the C-X bonds. The C-Br bond at the C7-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bonds. This allows for the selective alkynylation at the C7-position. libretexts.org

Reactant 1Reactant 2 (Terminal Alkyne)Catalyst SystemConditionsProduct
This compoundPhenylacetylenePd(PPh₃)₄, CuI, Et₃NDMF, RT7-(Phenylethynyl)-4,6-dichloroquinazoline researchgate.net
This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, 60°C7-((Trimethylsilyl)ethynyl)-4,6-dichloroquinazoline
Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.org

For this compound, the Stille coupling can be employed to introduce various organic groups, including alkyl, alkenyl, aryl, and alkynyl substituents, by reacting it with the corresponding organostannane. The regioselectivity of the Stille coupling on this substrate would again be expected to favor reaction at the more reactive C7-bromo position. The choice of palladium catalyst and reaction conditions can be tuned to optimize the yield and selectivity of the desired coupled product.

Reactant 1Reactant 2 (Organostannane)Catalyst SystemConditionsProduct
This compoundAryl-Sn(n-Bu)₃Pd(PPh₃)₄Toluene, reflux7-Aryl-4,6-dichloroquinazoline
This compoundAlkenyl-Sn(n-Bu)₃PdCl₂(PPh₃)₂THF, 65°C7-Alkenyl-4,6-dichloroquinazoline

Formation of Complex Poly-substituted Quinazolines

The sequential and site-selective functionalization of this compound is a powerful strategy for the synthesis of complex poly-substituted quinazolines. The differential reactivity of the C-Br and C-Cl bonds is key to this approach. For instance, in the closely related isomer, 6-bromo-2,4-dichloroquinazoline (B10380), the C(4)-Cl bond has been found to be more reactive in some metal-catalyzed cross-coupling reactions than the C-Br bond, a phenomenon attributed to the electronic influence of the adjacent nitrogen atom. nih.gov This suggests that for this compound, the reactivity of the C(4)-Cl and C(6)-Cl bonds relative to the C(7)-Br bond would need to be experimentally determined for each specific cross-coupling reaction.

Assuming the typical reactivity trend (Br > Cl), a plausible synthetic route to a complex poly-substituted quinazoline could involve:

Initial Cross-Coupling at C-7: A Negishi or Heck reaction to introduce a substituent at the 7-position.

Subsequent Functionalization at C-4 and C-6: The remaining chloro groups could then be substituted using nucleophilic aromatic substitution or other cross-coupling reactions, potentially under more forcing conditions.

This stepwise approach allows for the controlled introduction of different substituents at specific positions on the quinazoline ring, leading to the generation of a library of complex derivatives with diverse functionalities.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and exploring greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Palladium-catalyzed cross-coupling reactions like the Negishi and Heck couplings are inherently more "green" than many classical stoichiometric reactions.

Waste Prevention: Designing syntheses to prevent waste generation rather than treating or cleaning up waste after it has been created.

In the context of synthesizing derivatives of this compound, green chemistry can be implemented by:

Optimizing reaction conditions for cross-coupling reactions to use lower catalyst loadings and milder conditions.

Developing one-pot or tandem reaction sequences to reduce the number of workup and purification steps, thereby minimizing solvent use and waste generation.

Exploring the use of heterogeneous catalysts that can be easily recovered and recycled.

Investigating solvent-free reaction conditions or the use of greener solvents.

While specific green synthetic routes for this compound are not widely reported, the broader field of quinazoline synthesis is seeing increasing adoption of green chemistry principles, such as the use of microwave-assisted synthesis and eco-friendly catalysts. The application of these innovative approaches to the synthesis and derivatization of this compound holds significant promise for the development of more sustainable chemical processes.

Medicinal Chemistry Applications and Biological Activity

Overview of Therapeutic Potential of Quinazoline (B50416) Scaffold

The quinazoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities. mdpi.comresearchgate.net Molecules incorporating the quinazoline moiety have demonstrated potential as antifungal, antiviral, antidiabetic, anti-inflammatory, antibacterial, and antioxidant agents. mdpi.comsemanticscholar.org In the realm of oncology, numerous quinazoline derivatives have been investigated for their anticancer properties. mdpi.comnih.gov The therapeutic effect of these compounds often stems from their ability to inhibit protein kinases, which are crucial regulators of cellular processes. ekb.eg The substitution pattern on the quinazoline ring system plays a critical role in determining the specific biological activity. nih.gov For instance, substitutions at the 4, 6, and 7-positions are fundamental for the development of novel anticancer agents. mdpi.com Several quinazoline-based drugs, such as gefitinib (B1684475), erlotinib, and lapatinib, have been approved for cancer treatment, validating the therapeutic importance of this scaffold. nih.govmdpi.com

Biological Activities and Mechanistic Studies of 7-Bromo-4,6-dichloroquinazoline

While research on the specific compound this compound is limited in publicly available literature, its structural features suggest its primary utility as an intermediate in the synthesis of more complex quinazoline derivatives. The bromine and chlorine atoms at the 7, 4, and 6 positions serve as reactive sites for introducing various functional groups to modulate the biological activity of the resulting compounds. The following sections discuss the biological activities of derivatives synthesized from similar halogenated quinazoline precursors.

Kinase Inhibition Studies

Quinazoline derivatives are well-established as inhibitors of protein kinases, a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. ekb.eg The majority of quinazoline-based anticancer research has focused on their action as protein kinase inhibitors, which can disrupt DNA replication and transcription, thereby preventing tumor growth. mdpi.com

Research has shown that quinazoline derivatives can target a range of specific kinases involved in cancer progression:

PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.net Certain 4-morpholine-quinazoline derivatives have been identified as potent PI3K inhibitors. nih.gov The development of selective PI3K inhibitors is an active area of research for cancer therapy. nih.govbohrium.com

PAK4 (p21-activated kinase 4): PAK4 is a serine/threonine protein kinase that is implicated in cancer progression. nih.gov A novel class of PAK4 inhibitors with a quinazoline scaffold has been discovered. nih.gov Specifically, 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have shown remarkable selectivity for PAK4. acs.org The substitution of the chloro group with a bromo group at the 6-position was found to retain strong affinity for PAK4, although with slightly reduced selectivity. acs.org

EGFR (Epidermal Growth factor receptor): EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers, including non-small cell lung cancer. mdpi.com The 4-anilinoquinazoline (B1210976) scaffold is a well-known inhibitor of EGFR, competing with ATP at its binding site. mdpi.comnih.gov Numerous quinazoline-based EGFR inhibitors have been developed, with some, like gefitinib and erlotinib, receiving FDA approval. mdpi.com The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov

The primary mechanism by which quinazoline derivatives inhibit kinases is through competitive binding at the ATP-binding site of the enzyme. mdpi.com This prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that promote cell proliferation and survival. For EGFR inhibitors, the 4-anilinoquinazoline core is crucial for this interaction. mdpi.com Molecular modeling studies have shown that these compounds fit into the kinase domain, with specific substitutions on the quinazoline ring forming favorable interactions with key amino acid residues. nih.govnih.gov For instance, in some EGFR inhibitors, a hydrogen bond can form between the nitrogen atom of a side chain at position 6 and the amino acid Leu718. nih.gov

Anticancer Activity

The kinase inhibitory activity of quinazoline derivatives translates into potent anticancer effects, which have been demonstrated in various cancer cell lines through in vitro cytotoxicity assays.

The cytotoxic effects of various quinazoline derivatives have been evaluated against a panel of human cancer cell lines, revealing their potential as anticancer agents.

Cell LineCancer TypeCompound Series/DerivativeIC50 / LC50 ValuesReference
MCF-7 Breast Cancer6-Arylureido-4-anilinoquinazoline (Compound 7i)2.81 µM nih.gov
6-Bromo-2-mercapto-quinazoline-4(3H)-one (Compound 8a)15.85 ± 3.32 µM nih.govnih.gov
2-(4-chlorophenyl)-4-(2,4-difluoroanilino)-6-(4-fluorophenyl)quinazoline (Compound 4l)0.56 µM nih.gov
HeLa Cervical Cancer2-(4-chlorophenyl)-4-(3-chloroanilino)-6-bromoquinazolineSignificant cytotoxicity nih.gov
4-(4-bromoanilino)-6-(4-fluorophenyl)quinazoline (Compound 4e)3.18 µM nih.gov
A549 Lung Cancer6-Arylureido-4-anilinoquinazoline (Compound 7i)2.25 µM nih.gov
4-anilino-6-amino(N-Boc-glycine)-quinazoline (Compound 19)Moderate activity nih.gov
4-anilino-6-sulfamoyl quinazoline derivative (Compound 24)6.54 µM nih.gov

MCF-7 (Breast Cancer): Derivatives of 6-bromo-quinazoline have shown significant cytotoxic effects against MCF-7 cells. For example, a series of 6-bromo-2-mercapto-quinazoline-4(3H)-one derivatives were synthesized and evaluated, with one compound exhibiting an IC50 value of 15.85 ± 3.32 µM. nih.govnih.gov Other quinazoline derivatives have also demonstrated potent activity against this cell line, with some compounds showing IC50 values in the low micromolar range. nih.govmdpi.com

HeLa (Cervical Cancer): Several 4-anilino-6-bromoquinazoline derivatives have been tested against HeLa cells. While the 2-unsubstituted derivatives were inactive, their 2-(4-chlorophenyl) substituted counterparts showed significant cytotoxicity. nih.gov Replacing the 6-bromo substituent with a 4-fluorophenyl group generally led to enhanced activity against HeLa cells. nih.gov

A549 (Lung Cancer): A variety of quinazoline derivatives have demonstrated cytotoxic activity against the A549 lung cancer cell line. mdpi.comjksus.org For instance, a 6-arylureido-4-anilinoquinazoline derivative showed an IC50 of 2.25 µM. nih.gov Other studies have also reported quinazoline derivatives with potent inhibitory activity against A549 cells. nih.govbiorxiv.org

Anti-proliferation and Anti-migration Effects

Quinazoline derivatives have been shown to possess notable anti-proliferative properties. For instance, a series of novel quinazoline-4(3H)-one derivatives bearing a thiol group were synthesized and evaluated for their antiproliferative activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov One of the most potent compounds in this series demonstrated IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov Another study focused on 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, which exhibited significant cytotoxicity against U373 and U87 human glioblastoma cell lines, inducing apoptotic cell death at micromolar concentrations. nih.gov When this compound was conjugated to epidermal growth factor (EGF), its in vitro anti-glioblastoma activity was amplified over 200-fold, resulting in cell killing at nanomolar concentrations with an IC50 of 813 ± 139 nM. nih.gov

Interactive Table: Anti-proliferative Activity of Quinazoline Derivatives

Compound Class Cell Line Activity (IC50)
2-Thiol-quinazoline-4(3H)-one derivative MCF-7 15.85 ± 3.32 µM
2-Thiol-quinazoline-4(3H)-one derivative SW480 17.85 ± 0.92 µM
Regulation of Downstream Signaling Pathways

The anticancer effects of quinazoline derivatives are often linked to their ability to modulate critical downstream signaling pathways. Many quinazoline-based drugs, such as Gefitinib and Erlotinib, function as epidermal growth factor receptor (EGFR) inhibitors. nih.gov By blocking EGFR, these compounds inhibit the downstream signaling cascades that control cell proliferation, survival, and metastasis. Molecular docking and simulation studies have been used to investigate the binding affinity of new quinazoline derivatives against both wild-type and mutated EGFR, confirming their mechanism of action. nih.gov

Antimicrobial Activity

The quinazoline core is also a promising scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens.

Antibacterial Activity (e.g., against Acinetobacter baumannii)

Acinetobacter baumannii is a significant cause of hospital-acquired infections, often exhibiting multidrug resistance. mdpi.com Researchers have investigated 1,3-diamino-7H-pyrrolo[3,2-f]quinazoline (PQZ) compounds as potential inhibitors of A. baumannii dihydrofolate reductase (abDHFR). mdpi.com Certain PQZ derivatives displayed potent antibacterial activities against multiple A. baumannii strains, including multidrug-resistant ones, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL. mdpi.com These activities were significantly stronger than the conventional DHFR inhibitor, trimethoprim. mdpi.com

Antifungal Activity (e.g., against plant pathogenic fungi)

Quinazoline derivatives have also been explored for their potential to control fungal diseases in crops. While specific studies on this compound against plant pathogens are not detailed in the provided context, related isoflavone (B191592) structures, such as 4',7-dimethoxyisoflavone, have shown antifungal activity against a range of plant pathogenic fungi. researchgate.net These fungi include species from Alternaria, Curvularia, and Helminthosporium. researchgate.net This suggests that the broader class of heterocyclic compounds to which quinazolines belong holds potential for agrochemical applications.

Other Reported Biological Activities (e.g., Adenosine (B11128) A2A Receptor Antagonism)

The versatility of the quinazoline scaffold extends to neurological targets. The adenosine A2A receptor (A2AR) has been identified as a therapeutic target for neurodegenerative diseases like Parkinson's disease. nih.gov The 2-aminoquinazoline (B112073) heterocycle is considered a promising scaffold for designing new A2AR antagonists. nih.gov Researchers have synthesized new 2-aminoquinazoline derivatives with substitutions at the C6 and C7 positions to enhance antagonist activity. nih.gov One such derivative showed a high affinity for the human A2A receptor with a Ki value of 5 nM and demonstrated functional antagonist activity with an IC50 of 6 µM in a cyclic AMP assay. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinazoline and related scaffolds, SAR studies have provided valuable insights.

Substitution at the 7-position: In studies on 4-aminoquinolines as antimalarial agents, the nature of the substituent at the 7-position significantly impacts activity. 7-Iodo- and 7-bromo- derivatives were found to be as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active. nih.gov

Substitution on the Quinazoline Ring: For A2A receptor antagonists based on a 2-aminoquinazoline scaffold, substitutions at both the C6 and C7 positions have been explored to modulate activity. nih.gov For example, 6-bromo-4-(furan-2-yl)quinazolin-2-amine was identified as a potent A2AR antagonist with a Ki of 20 nM. nih.gov

Side Chain Modifications: The introduction of aminoalkyl chains containing tertiary amines at the C2-position of the 2-aminoquinazoline scaffold was shown to enhance antagonist activity and improve solubility properties for A2A receptor antagonists. nih.gov

Influence of Halogens: In a series of quinazoline-4(3H)-one derivatives designed as anticancer agents, the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring has been noted to improve anticancer effects. nih.gov

Interactive Table: SAR Insights for Quinazoline Derivatives

Scaffold Position Modification Impact on Biological Activity Target
7-position Iodo, Bromo Maintained high activity (similar to Chloro) Antimalarial (P. falciparum)
7-position Fluoro, Trifluoromethyl Reduced activity Antimalarial (P. falciparum)
6-position Bromo Improved anticancer effects Anticancer

Impact of Substitutions at C4, C6, and C7 Positions

The development of quinazoline-based therapeutic agents heavily relies on the strategic modification of its core structure, with the C4, C6, and C7 positions being particularly crucial for modulating biological activity. Research on various quinazoline derivatives has demonstrated that substitutions at these positions can significantly influence potency, selectivity, and pharmacokinetic properties.

The C4 position of the quinazoline ring is a primary site for introducing diversity and directly interacting with target proteins. In many kinase inhibitors, for example, a substituted aniline (B41778) or a similar aromatic group at the C4 position is essential for binding to the ATP-binding pocket of the enzyme. The nature of this substituent can dictate the selectivity profile of the inhibitor.

The C6 and C7 positions are located on the benzene (B151609) ring portion of the quinazoline scaffold and are often targeted for introducing substituents that can enhance binding affinity and modulate physicochemical properties. Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can improve anticancer effects. nih.gov Bulky substituents at the 6 or 7-positions have also been shown to increase the potency of certain quinazoline derivatives.

In a study focused on p21-activated kinase 4 (PAK4) inhibitors, it was observed that a 6-chloro derivative displayed favorable potency. acs.org Further investigation revealed that the 6-chloro group could be replaced by a bromine atom while retaining strong affinity for the target, although this substitution did affect selectivity. acs.org This suggests that the nature of the halogen at this position can be used to fine-tune the inhibitor's profile.

For the C7 position, research on the related 4-aminoquinoline (B48711) scaffold has shown that 7-bromo derivatives exhibit antiplasmodial activity comparable to their 7-chloro counterparts. nih.gov This indicates that a bromine atom at this position is well-tolerated and contributes positively to the biological activity.

The following table summarizes the general impact of substitutions at these key positions based on studies of related quinazoline derivatives.

PositionType of SubstituentGeneral Impact on Biological Activity
C4 Substituted anilines, various side chainsCrucial for target engagement, influences potency and selectivity.
C6 Halogens (e.g., Cl, Br)Often enhances anticancer activity.
C7 Halogens (e.g., Br, Cl), alkoxy groupsCan increase potency and is a key point for modification.

Role of Halogen Atoms in Biological Activity

The presence of halogen atoms in drug molecules can significantly impact their biological activity through various mechanisms, including increasing binding affinity, modulating metabolic stability, and altering pharmacokinetic properties. In the case of this compound, the three halogen atoms are expected to play a crucial role in its potential as a scaffold for medicinal chemistry.

Halogens, particularly chlorine and bromine, are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's binding site, which can enhance the affinity of a ligand for its target. The chloro group at the C6 position has been specifically noted to improve the anticancer effects of quinazoline derivatives. nih.gov

The following table illustrates the comparative activity of different halogens at the 7-position in a 4-aminoquinoline series against chloroquine-susceptible P. falciparum.

7-SubstituentIC50 (nM)
Iodo3-12
Bromo3-12
Chloro3-12
Fluoro15-50
Trifluoromethyl15-50

Data adapted from studies on 4-aminoquinoline derivatives. nih.gov

Influence of Side Chains and Linkers on Potency and Selectivity

While the core scaffold of this compound provides a foundation for biological activity, the introduction of various side chains and linkers, typically at the C4 position, is a key strategy for optimizing potency and achieving selectivity for a specific biological target. The nature, length, and flexibility of these appended groups can profoundly influence how a molecule interacts with its target protein.

In the context of quinazoline-based anticancer agents, different side chains and linkers have been explored to enhance their efficacy. For instance, in a study on 6-bromo-quinazoline-4(3H)-one derivatives, it was found that compounds with an aliphatic linker were more potent than those with an aromatic linker. nih.gov Specifically, an aliphatic chain with a four-carbon spacer demonstrated strong potency. nih.gov

The structure-activity relationship of these side chains is often complex. For derivatives with an aryl linker, the presence and position of substituents on the phenyl ring were found to be critical for antiproliferative activity. nih.gov Electron-donating groups on the phenyl ring led to an improvement in activity compared to electron-withdrawing groups. nih.gov

The following table provides a conceptual overview of how different types of side chains and linkers attached to a quinazoline core can influence biological activity, based on general findings in the literature.

Side Chain/Linker TypeGeneral Influence on Potency and Selectivity
Aliphatic Chains Can lead to higher potency compared to aromatic linkers in some series. The length of the chain is often critical.
Aromatic Rings Substituents on the ring (e.g., electron-donating or withdrawing groups) and their position significantly impact activity.
Flexible Linkers Can allow the molecule to adopt an optimal conformation for binding to the target.
Rigid Linkers May pre-organize the molecule in a favorable binding conformation, potentially increasing affinity and selectivity.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial for predicting the binding mode and affinity of novel compounds. For scaffolds like 7-Bromo-4,6-dichloroquinazoline, docking studies are instrumental in the development of targeted inhibitors, particularly for enzymes such as kinases.

The this compound core serves as a key intermediate in the synthesis of covalent inhibitors targeting mutated proteins like KRasG12C. acs.org The primary goal of these inhibitors is to fit within the protein's binding pocket, often the region where a natural ligand like GTP/GDP binds. In RAS proteins, this binding occurs in a pocket defined by the P-loop (phosphate-binding loop), which contains conserved residues essential for nucleotide binding. google.com

Docking studies on derivatives synthesized from the this compound scaffold reveal critical interactions that stabilize the ligand within the active site. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline (B50416) ring system can act as hydrogen bond acceptors, often forming key interactions with backbone residues in the hinge region of a kinase's ATP-binding pocket. acs.org

Hydrophobic Interactions: The aromatic rings and halogen substituents engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding site.

Covalent Bonding: In the case of targeted covalent inhibitors, the quinazoline scaffold positions a reactive "warhead" group to form an irreversible bond with a specific residue, such as the cysteine in KRasG12C. Docking helps to ensure the geometry is optimal for this reaction. acs.org

Analysis of these interactions allows researchers to understand the structural basis for a compound's activity and selectivity, guiding further chemical modifications to enhance potency. acs.org

Molecular docking programs calculate a scoring function to estimate the binding affinity (often expressed as binding energy in kcal/mol) for different ligand poses. A more negative score typically indicates a more favorable binding interaction. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological testing.

For instance, in studies of related quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), docking was used to predict binding energies and rationalize observed cytotoxic activity. While specific data for this compound is not detailed, the principles are directly transferable. The predicted binding modes from these studies highlight key interactions, such as hydrogen bonds with specific amino acid residues like Thr 830 and Asp 831 in the ATP-binding site of EGFR. nih.gov Studies on other quinazolines targeting VEGFR-2 have shown predicted binding free energies as low as -9.39 kcal/mol, indicating strong affinity. researchgate.net

The table below illustrates typical results from docking studies on related bromo-quinazoline derivatives against various protein kinases, demonstrating how this technique is applied.

Compound ScaffoldProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesReference
6-Bromo-quinazolin-4(3H)-one derivativeEGFR-6.7Not specified nih.gov
6-Bromo-quinazolin-4(3H)-one derivativeMutated EGFR-6.8Not specified nih.gov
4-Anilino-6-iodoquinazoline derivativeVEGFR-2-9.39Not specified researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is used to assess the stability of the docked complex and to explore the binding mechanism in a more realistic, solvated environment.

MD simulations are performed to validate the stability of a ligand's binding mode as predicted by docking. nih.gov A stable complex will show minimal deviation from its initial docked pose over the course of the simulation, which can run for hundreds of nanoseconds. eurjchem.com

Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial positions. A low and stable RMSD value (typically under 3 Å) over time suggests that the complex is stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual residues or atoms around their average positions. Analyzing RMSF can reveal which parts of the protein-ligand complex are flexible and which are stable. No significant fluctuations in the active site residues suggest stable binding. nih.gov

In studies of related quinazoline inhibitors targeting EGFR and PDE7A, MD simulations confirmed the stability of the lead compounds within the respective binding sites, showing consistent RMSD values throughout the simulation period. nih.govnih.gov

Compound ClassProtein TargetSimulation Time (ns)Key FindingReference
Quinazoline derivativesPDE7A100Complexes showed minimal fluctuation with RMSD values around 2-3 Å, indicating stability. nih.gov
6-Bromo quinazoline derivativesEGFR & Mutated EGFRNot SpecifiedRMSF analysis showed that ligand binding did not significantly alter the overall flexibility of the proteins. nih.gov
Anti-Zika quinazoline compoundsZika Virus Methyltransferase200Top-ranked docked complexes were subjected to long-duration simulations to study structure-function relationships. eurjchem.com

MD simulations are typically performed in an explicit solvent environment (e.g., a water box) to mimic physiological conditions more accurately. eurjchem.com This allows for the study of the role of water molecules in mediating or disrupting ligand-protein interactions. By observing the trajectory of the ligand as it interacts with the protein over time, MD can help elucidate the entire binding pathway and mechanism, providing a more complete picture than static docking models. nih.goveurjchem.com

Quantum Chemical Calculations

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov For halogenated quinazolines, these calculations provide fundamental insights that complement experimental findings.

DFT has been used to study the relative reactivity of different halogen positions on the quinazoline ring. For the related compound 6-bromo-2,4-dichloroquinazoline (B10380), theoretical calculations at the B3LYP level were performed to determine bond dissociation energies. mdpi.commdpi.com These calculations revealed that even though the C-Br bond is typically weaker than the C-Cl bond, the C4-Cl bond is highly activated due to the electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect). nih.govmdpi.com This makes the C4 position more electrophilic and thus more reactive in nucleophilic substitution and cross-coupling reactions, a finding that is crucial for planning synthetic routes. mdpi.com

Furthermore, quantum chemical methods are used to:

Optimize the ground-state geometry of the molecule. eurjchem.comnih.gov

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and intramolecular charge transfer capabilities. eurjchem.com

Predict spectroscopic properties, such as infrared (IR) assignments, which can be compared with experimental data to confirm the structure. nih.goveurjchem.com

These computational approaches provide a powerful, multi-faceted strategy for understanding the chemical and biological properties of this compound and its derivatives, accelerating the discovery of new and effective drug candidates.

Electronic Structure and Reactivity Descriptors (e.g., DFT studies)

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not extensively published, analysis of closely related halogenated quinazolines provides significant insights. bohrium.comnih.gov

DFT calculations on substituted quinazolinones, for instance, have been used to determine thermodynamic and electronic properties. bohrium.com For halogen-substituted quinazolines, these studies reveal that the positions and nature of the halogens are critical in defining the molecule's reactivity. bohrium.comnih.gov The presence of multiple halogens, as in this compound, creates a highly electron-deficient aromatic system. This electron deficiency is a key determinant of its chemical behavior.

The reactivity of halogenated quinazolines is often dictated by the electrophilicity of the carbon atoms to which the halogens are attached. The carbon at position 4 (C4), influenced by the adjacent nitrogen atom (an α-nitrogen effect), is particularly electrophilic, making it a primary site for nucleophilic aromatic substitution. mdpi.comresearchgate.net Theoretical calculations on compounds like 6-bromo-2,4-dichloroquinazoline have shown that even though the C-Br bond is weaker than the C-Cl bond, the C4-Cl position is more reactive in many cross-coupling reactions due to electronic effects. researchgate.net

Key reactivity descriptors derived from DFT calculations for analogous compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. In related quinazolinone derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to correlate these electronic parameters with observed biological activity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. For halogenated quinazolines, MEP maps visually represent the electron distribution, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. bohrium.com In this compound, the areas around the halogen atoms and the pyrimidine (B1678525) ring nitrogens would be of particular interest, indicating sites prone to interaction with biological macromolecules.

Table 1: Representative DFT-Calculated Reactivity Descriptors for a Related Quinazolinone Compound (Compound 8a from a study on 6-bromo-quinazolin-4-ones) nih.gov

DescriptorValue (a.u.)
HOMO Energy-0.245
LUMO Energy-0.078
HOMO-LUMO Gap0.167
Chemical Potential (μ)-0.161
Hardness (η)0.083
Softness (S)6.024
Electrophilicity Index (ω)0.156
Note: These values are for a related compound and serve as an illustrative example of the types of descriptors calculated.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict spectroscopic data, which can aid in the characterization of newly synthesized compounds. While experimental spectra for this compound are not publicly detailed, theoretical predictions for related structures offer a template for what to expect.

DFT and time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π). mdpi.comresearchgate.net For polysubstituted quinazolines, studies have shown that the absorption bands are typically due to π→π transitions of the conjugated quinazoline system and intramolecular charge transfer (ICT) interactions. mdpi.com

Similarly, computational methods can predict vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. In studies of quinazolinone derivatives, characteristic peaks for C=O and C-N stretching are identified and compared with experimental data. nih.gov For this compound, key predicted vibrations would include those associated with the quinazoline core and the C-Cl and C-Br bonds.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are also predictable using computational models. nih.govfrontiersin.org For instance, in synthesized 4-[2-(5-bromo-1H-3-indolylmethylene)hydrazino]-2,6-dichloroquinazoline, the aromatic protons and carbons of the dichloroquinazoline moiety were assigned specific chemical shifts in the ¹H and ¹³C NMR spectra, respectively. frontiersin.org Such predictions are invaluable for confirming the structure of complex molecules.

QSAR and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are essential tools in modern drug discovery, enabling the prediction of a compound's biological activity from its chemical structure and accelerating the identification of promising new drug candidates.

Development of Predictive Models for Biological Activity

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For quinazoline derivatives, numerous QSAR studies have been conducted to develop predictive models for various therapeutic targets, particularly as anticancer agents. nih.govresearchgate.netbiointerfaceresearch.comfrontiersin.org These models use a range of molecular descriptors—physicochemical, topological, electronic, and steric—to quantify aspects of the molecular structure.

Although a specific QSAR model for this compound has not been detailed in the literature, the general approach is well-established for this class of compounds. For example, QSAR studies on quinazoline derivatives as anticancer agents have identified the importance of constitutional, functional, and charge descriptors in predicting activity against breast cancer cell lines. nih.gov In another study targeting osteosarcoma, 2D and 3D-QSAR models were built for quinazoline derivatives, highlighting the importance of electrostatic fields in determining compound activity. frontiersin.org

The development of a predictive QSAR model typically involves:

Data Set Preparation: Assembling a series of quinazoline analogues with experimentally determined biological activities (e.g., IC₅₀ values). frontiersin.org

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) to build a model that correlates the descriptors with biological activity. biointerfaceresearch.com

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. biointerfaceresearch.comfrontiersin.org

Such models can then be used to predict the activity of new, unsynthesized compounds like this compound or its derivatives, guiding synthetic efforts toward more potent molecules.

Table 2: Example of a QSAR Model for Anticancer Activity of Quinazoline Derivatives researchgate.net

Model EquationStatistical Parameters
log IC₅₀ = 0.821 + 7.067(qC1) + 2.585(qC4) + 4.812(qO7) - 5.363(qC13) - 0.887(qO18)r² = 0.730, PRESS = 2.11
Note: This is a representative model for a different set of quinazoline derivatives, illustrating the structure of a QSAR equation where 'q' represents atomic charges on specific atoms.

Virtual Screening and Lead Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.netbenthamdirect.com The quinazoline scaffold is frequently used in the design of libraries for virtual screening due to its proven efficacy against targets like Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2). derpharmachemica.comnih.gov

This compound serves as an ideal starting point or fragment for building such libraries. Its multiple halogenation sites allow for diverse and targeted chemical modifications to optimize binding affinity and selectivity for a given target. The process often involves structure-based virtual screening, which relies on the three-dimensional structure of the target protein.

The typical workflow includes:

Library Generation: Creating a virtual library of compounds based on the this compound scaffold, with various substituents at the reactive positions. researchgate.net

Molecular Docking: Computationally "docking" each molecule from the library into the binding site of the target protein. This predicts the binding conformation and estimates the binding affinity, often expressed as a docking score. nih.govfrontiersin.org

Filtering and Ranking: Filtering the library based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and ranking the compounds based on their docking scores and predicted interactions with key amino acid residues in the binding site. researchgate.netbenthamdirect.com

Hit Identification: The top-ranked compounds are identified as "hits" for further experimental validation.

For instance, virtual screening of quinazoline libraries against EGFR has successfully identified novel inhibitors. researchgate.netderpharmachemica.com Docking studies reveal that the quinazoline core often forms crucial hydrophobic interactions and hydrogen bonds within the ATP-binding pocket of kinases. nih.govnih.gov The specific substitutions, guided by the initial scaffold of this compound, are critical for achieving high potency and selectivity. nih.gov This approach has proven successful in discovering lead compounds for antitumor therapy. researchgate.netnih.gov

Future Directions and Emerging Research

Exploration of Novel Therapeutic Targets

The versatility of the quinazoline (B50416) core allows for its interaction with a wide array of biological targets. nih.govijms.co.in Future research on derivatives of 7-Bromo-4,6-dichloroquinazoline is poised to expand beyond established targets and explore novel therapeutic avenues. The core structure is considered a "privileged scaffold" in drug development, and strategic substitutions are key to developing new agents. mdpi.com

Derivatives of the quinazoline framework have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com Research has demonstrated that substituted quinazolines can effectively target multiple receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov The design of multi-RTK inhibitors is a significant strategy in cancer therapy. nih.gov Furthermore, quinazolines have shown inhibitory activity against intracellular kinases such as those in the PI3K/Akt/mTOR pathway and Aurora kinases, which are critical for cell cycle regulation. biomedres.usnih.gov

Beyond kinases, emerging research has identified other potential targets. Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme vital for DNA repair, has become a promising anticancer drug target, and novel quinazoline derivatives have been developed as potent PARP-1 inhibitors. biomedres.us Other studies have shown that certain quinazolines can interfere with microtubule dynamics, a mechanism central to the action of many cytotoxic agents. nih.gov The exploration of these and other novel targets continues to be a vibrant area of research.

Therapeutic Target ClassSpecific ExamplesPotential Therapeutic AreaReference
Receptor Tyrosine Kinases (RTKs)EGFR, VEGFR, PDGFROncology nih.gov
Intracellular KinasesPI3K/Akt/mTOR pathway, Aurora KinasesOncology biomedres.usnih.gov
DNA Repair EnzymesPoly(ADP-ribose)polymerase-1 (PARP-1)Oncology biomedres.us
Cytoskeletal ComponentsMicrotubulesOncology nih.gov
Other EnzymesCyclooxygenase-2 (COX-2)Inflammation
Table 1: Investigated Therapeutic Targets for Quinazoline Scaffolds.

Development of Advanced Synthetic Methodologies

The synthesis of complex, polysubstituted quinazolines like this compound necessitates the development of efficient, cost-effective, and environmentally benign chemical methods. frontiersin.org Modern organic synthesis has moved towards greener and more atom-economical approaches. frontiersin.orgopenmedicinalchemistryjournal.com

Transition-metal catalysis has become an indispensable tool for constructing the quinazoline scaffold. frontiersin.orgnih.gov Catalysts based on metals such as manganese, cobalt, copper, and iron are utilized for their efficiency in forming carbon-nitrogen bonds through processes like acceptorless dehydrogenative coupling (ADC) and oxidative C-H amination. frontiersin.orgmdpi.comresearchgate.net These methods often offer high yields and broad functional group tolerance under mild conditions. frontiersin.orgmdpi.com Palladium-catalyzed coupling reactions, in particular, are widely used for creating C-C and C-heteroatom bonds, which are crucial for elaborating the quinazoline core. nih.gov

In addition to metal catalysis, other advanced methodologies are gaining prominence. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, offering a clean and simple alternative to conventional heating. nih.govscispace.com One-pot multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are highly valued for their efficiency and for reducing waste. openmedicinalchemistryjournal.comscispace.com The use of ionic liquids as recyclable, non-volatile solvents and catalysts also represents a significant step towards greener chemistry in quinazoline synthesis. openmedicinalchemistryjournal.com

Synthetic MethodologyKey FeaturesCatalyst/Condition ExamplesReference
Transition-Metal CatalysisHigh efficiency, C-H activation, C-N bond formationMn, Co, Cu, Fe, Pd complexes frontiersin.orgnih.govmdpi.com
Microwave-Assisted SynthesisRapid reaction times, often solvent-freeMicrowave irradiation nih.govscispace.com
Multicomponent Reactions (MCRs)High atom economy, one-pot synthesisIodine-catalyzed, nano-porous silica openmedicinalchemistryjournal.comscispace.com
Green Chemistry ApproachesEnvironmentally benign, reusable catalystsIonic liquids, visible light photo-redox catalysis openmedicinalchemistryjournal.comnih.gov
Electrochemical SynthesisAvoids external chemical oxidants, mild conditionsElectrochemical cell organic-chemistry.org
Table 2: Advanced Synthetic Methodologies for Quinazoline Derivatives.

Application in Other Scientific Disciplines (e.g., Material Science, Chemical Biology)

The unique chemical and photophysical properties of the quinazoline scaffold have opened doors for its application beyond medicine into fields like chemical biology and material science. frontiersin.org

In chemical biology, quinazoline derivatives are being developed as fluorescent probes for visualizing and studying biological processes. nih.govrsc.org By conjugating the quinazoline pharmacophore with a fluorophore, researchers have created probes that can selectively bind to and image specific biological targets, such as α1-adrenergic receptors in cells. nih.govacs.org These tools provide a non-radioactive method for drug screening and receptor localization. nih.gov Other quinazolinone-based probes have been designed to detect specific molecules like carbon monoxide or to respond to changes in the cellular microenvironment, such as viscosity and pH. rsc.orgnih.gov These probes can be used to monitor cellular events in real-time, for example, tracking viscosity changes within lysosomes, which has implications for cancer diagnosis. rsc.org

The fluorescence properties of quinazoline derivatives also suggest their potential in material science. frontiersin.org Compounds that exhibit intense luminescence, large Stokes shifts, and high photostability are valuable for the development of advanced materials. nih.gov There is potential for quinazoline-based structures to be used in the fabrication of Organic Light-Emitting Diodes (OLEDs) or as components in high-performance fluorescent sensors. frontiersin.orgresearchgate.net

Application AreaSpecific UseKey PropertyReference
Chemical BiologyFluorescent probe for α1-adrenergic receptorsSelective binding and fluorescence nih.gov
Chemical BiologyTurn-on fluorescent sensor for carbon monoxideReaction-based fluorescence enhancement nih.gov
Chemical BiologyViscosity and pH-sensitive probes for cell imagingEnvironment-dependent fluorescence rsc.org
Material SciencePotential components for OLEDsLuminescence and photostability researchgate.net
Table 3: Applications of Quinazoline Derivatives in Chemical Biology and Material Science.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The process of drug discovery and development is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools are increasingly applied to the design of novel quinazoline-based therapeutic agents, accelerating the identification of promising drug candidates. nih.govresearchgate.net

In silico techniques are central to modern drug design. ijfmr.com For quinazoline derivatives, computational approaches such as molecular docking are used to predict how molecules will bind to the active site of a target protein, providing insights into their potential mechanism of action. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for newly designed molecules. nih.gov

Machine learning algorithms can significantly enhance these processes. mdpi.com ML models can be trained on large datasets of known active and inactive compounds to improve the accuracy of virtual screening, helping to prioritize which novel compounds should be synthesized and tested. nih.govmdpi.com AI and ML are also used to predict crucial pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for a drug's success. elsevierpure.com By identifying compounds with undesirable properties early in the design phase, these computational tools help to reduce the time and cost associated with drug development. nih.govnih.gov

AI/ML ApplicationDescriptionImpact on Drug DesignReference
Virtual Screening & DockingPredicting the binding affinity and mode of a ligand to a biological target.Prioritizes compounds for synthesis; provides mechanistic insights. nih.gov
QSAR ModelingRelating chemical structure to biological activity to predict the potency of new compounds.Guides the design of more effective molecules. nih.gov
ADME/Toxicity PredictionPredicting the pharmacokinetic and toxicity profiles of drug candidates.Reduces late-stage failures by eliminating unsuitable compounds early. elsevierpure.com
De Novo Drug DesignGenerating novel molecular structures with desired properties using generative AI models.Explores new chemical space for innovative drug candidates. researchgate.net
Ensemble Docking with MLUsing multiple scores from docking as features for ML models to improve classification of active vs. inactive compounds.Increases the success rate of hit identification from virtual screens. mdpi.com
Table 4: Role of AI and Machine Learning in the Design of Quinazoline-Based Drugs.

Q & A

Q. What synthetic routes are recommended for 7-Bromo-4,6-dichloroquinazoline, and how can reaction conditions be optimized?

  • Methodological Answer : Halogenated quinazolines are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For bromo-chloro derivatives like this compound, SNAr is often preferred due to the electron-deficient aromatic ring. Optimize yield by varying solvents (e.g., DMF, THF) and temperatures (80–120°C) to balance reactivity and stability. Monitor reaction progress via TLC or HPLC. For analogs like 2-(4-Bromophenyl)-4,6-dichloroquinazoline, similar protocols involving dichloroquinazoline intermediates have been reported .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns and halogen positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%). For analogs like 6-Bromo-2-chloroquinazoline, melting point analysis and elemental analysis (C, H, N) are also critical, though melting points may vary with substituents .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). For structurally similar compounds like 5-Bromo-2,4-dichloroquinazoline, safety data sheets (SDS) recommend emergency protocols for spills (neutralize with sodium bicarbonate) and disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can solvent effects and temperature gradients be systematically evaluated in SNAr reactions involving this compound?

  • Methodological Answer : Design a solvent matrix (polar aprotic vs. protic solvents) and temperature gradient (e.g., 60–140°C) to study kinetics and regioselectivity. Use design of experiments (DoE) to identify interactions between variables. For example, in studies on halogenated benzoxazoles, DMF at 100°C maximized yields by stabilizing transition states while minimizing decomposition . Triangulate data with computational models (e.g., DFT) to predict solvent polarity effects .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for halogenated quinazolines?

  • Methodological Answer : Cross-validate DFT calculations (e.g., Gibbs free energy of activation) with experimental kinetics. For instance, discrepancies in substituent effects may arise from solvent interactions or implicit model limitations. Use multivariate analysis to reconcile outliers, as demonstrated in studies on competing reaction pathways in heterocyclic systems . Iterative refinement of computational parameters (e.g., solvation models) can improve alignment .

Q. How can competing reaction pathways be analyzed when using this compound as a building block in heterocyclic chemistry?

  • Methodological Answer : Employ isotopic labeling (e.g., ²H or ¹⁵N) to track substituent migration during reactions. For example, in bromo-chloro quinazoline derivatives, competing SNAr and elimination pathways can be distinguished via LC-MS/MS . Kinetic isotope effects (KIE) further elucidate mechanistic details. Studies on 6-Bromo-2-chloroquinazoline analogs suggest steric hindrance at C4/C6 positions favors substitution over elimination .

Methodological Considerations Table

Research Challenge Recommended Approach Key References
Synthetic OptimizationDoE for solvent/temperature screening; HPLC for purity assessment
Data Contradiction ResolutionTriangulation of DFT, kinetics, and multivariate analysis
Mechanistic Pathway AnalysisIsotopic labeling, KIE studies, and LC-MS/MS
Safety and HandlingPPE protocols, SDS compliance, and spill neutralization strategies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.